Cas no 946289-23-2 (N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine)

N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is a pteridine derivative characterized by its unique structural features, including a morpholine-substituted pteridinyl core and a 4-chlorophenylamino group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. Its molecular architecture allows for selective interactions with target proteins, making it valuable for medicinal chemistry applications. The presence of both morpholine and chlorophenyl moieties enhances its solubility and binding affinity, facilitating further derivatization. The compound is typically synthesized under controlled conditions to ensure high purity and stability, making it suitable for experimental and industrial use.
N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine structure
946289-23-2 structure
Product Name:N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine
CAS No:946289-23-2
MF:C16H15ClN6O
MW:342.78290104866
CID:6477274
Update Time:2025-05-21

N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine
    • N-(4-chlorophenyl)-2-morpholin-4-ylpteridin-4-amine
    • Inchi: 1S/C16H15ClN6O/c17-11-1-3-12(4-2-11)20-15-13-14(19-6-5-18-13)21-16(22-15)23-7-9-24-10-8-23/h1-6H,7-10H2,(H,19,20,21,22)
    • InChI Key: SIZDXGIRBYVNFQ-UHFFFAOYSA-N
    • SMILES: N1=C2C(N=CC=N2)=C(NC2=CC=C(Cl)C=C2)N=C1N1CCOCC1

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Additional information on N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine

N-(4-Chlorophenyl)-2-(Morpholin-4-yl)Pteridin-4-Amine: A Comprehensive Overview

The compound with CAS No. 946289-23-2, commonly referred to as N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine, is a fascinating molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pteridines, which are heterocyclic organic compounds with a bicyclic structure. The pteridine core of this molecule serves as a scaffold for various functional groups, making it a versatile candidate for drug development.

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine as a modulator of cellular signaling pathways. The morpholin group attached to the pteridine ring contributes to the molecule's stability and bioavailability, while the chlorophenyl substituent enhances its selectivity towards specific targets. This combination makes the compound an attractive lead for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders.

One of the most promising applications of this compound lies in its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, research has shown that N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine can effectively suppress the activity of kinases, which are critical for cancer cell growth. This finding has opened new avenues for the design of targeted therapies with fewer side effects compared to conventional chemotherapeutic agents.

In addition to its enzymatic inhibitory properties, this compound has also demonstrated potent anti-inflammatory effects. Studies conducted in vitro and in vivo have revealed that N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the chlorophenyl group requires careful control over reaction conditions to ensure high yields and purity. Similarly, the attachment of the morpholin moiety demands precise stoichiometry to maintain the integrity of the pteridine core.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have confirmed the molecular structure and provided insights into its conformational flexibility, which is crucial for understanding its pharmacokinetic properties.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amie through structural modifications. By tweaking substituents on the pteridine ring or altering the side chains, scientists aim to enhance its solubility, absorption rate, and metabolic stability. Such improvements could significantly bolster its potential as a clinical candidate.

In conclusion, N-(4-chlorophenyl)-2-(morpholin

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